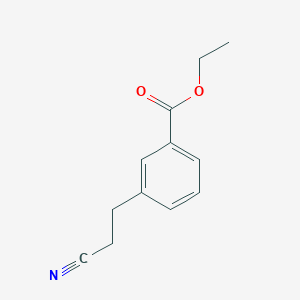
Ethyl 3-(2-cyanoethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-cyanoethyl)benzoate is an organic compound that belongs to the class of benzoic acid esters It is characterized by the presence of a cyanoethyl group attached to the benzene ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-cyanoethyl)benzoate typically involves the esterification of 3-(2-Cyanoethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(2-cyanoethyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 3-(2-Cyanoethyl)benzoic acid and ethanol in the presence of an acid or base catalyst.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed:
Hydrolysis: 3-(2-Cyanoethyl)benzoic acid and ethanol.
Reduction: 3-(2-Aminoethyl)benzoic acid ethyl ester.
Substitution: Various substituted benzoic acid esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2-cyanoethyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Pharmaceuticals: It is investigated for its potential use in drug development due to its unique chemical structure.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-cyanoethyl)benzoate involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl benzoate: Lacks the cyanoethyl group, making it less reactive in certain chemical reactions.
3-(2-Aminoethyl)benzoic acid ethyl ester: Contains an amino group instead of a cyano group, which alters its reactivity and biological activity.
Methyl 3-(2-Cyanoethyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to the presence of both the cyano and ester functional groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various applications in organic synthesis and material science.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
ethyl 3-(2-cyanoethyl)benzoate |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(14)11-7-3-5-10(9-11)6-4-8-13/h3,5,7,9H,2,4,6H2,1H3 |
InChI Key |
PJXMJCFRAUMGCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CCC#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Pyridinamine, 4-[2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B8419905.png)










